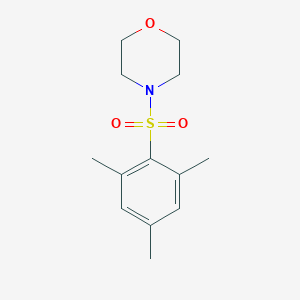![molecular formula C13H18ClNO3S B225172 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in insulin signaling and glucose metabolism. In
Wirkmechanismus
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a potent and selective inhibitor of this compound. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates, including the insulin receptor and insulin receptor substrate-1. This leads to increased insulin signaling and improved glucose metabolism.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, treatment with this compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It also reduces body weight and adiposity, possibly by increasing energy expenditure. However, the effects of this compound on other physiological systems are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is its selectivity for this compound. This allows researchers to study the specific role of this enzyme in insulin signaling and glucose metabolism without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals or cells. It also has a short half-life in vivo, which may limit its effectiveness in chronic studies.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. One area of interest is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the long-term effects of this compound inhibition on glucose metabolism and other physiological systems. Additionally, this compound could be used as a tool to study the role of this compound in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more soluble and stable forms of this compound could improve its utility in lab experiments.
Synthesemethoden
The synthesis of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves several steps. The starting material is 4-chloro-2-nitrophenol, which is converted to the corresponding amine via reduction with sodium dithionite. The amine is then reacted with 2-methylpiperidine and sulfur dioxide to yield the sulfonamide intermediate. Finally, the sulfonamide is treated with methyl iodide to produce the desired product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. This compound is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. Therefore, this compound has been used as a tool compound to study the role of this compound in these diseases.
Eigenschaften
Molekularformel |
C13H18ClNO3S |
|---|---|
Molekulargewicht |
303.81 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
RKGLIKBMZZAXSU-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)



![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
